

In Vitro Potency Showdown: N-Cyclopropyl Bimatoprost and its Parent Compound, Bimatoprost

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Compound of Interest

Compound Name: *N-Cyclopropyl Bimatoprost*

Cat. No.: *B580227*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro potency of **N-Cyclopropyl Bimatoprost** and its parent compound, Bimatoprost. The focus is on their interaction with the prostaglandin F2 α (FP) receptor, a key target in ophthalmic drug development.

This guide synthesizes available data on the in vitro pharmacology of these two compounds. While extensive data exists for Bimatoprost and its active metabolite, Bimatoprost acid, a notable lack of publicly available quantitative in vitro potency data for **N-Cyclopropyl Bimatoprost** presents a challenge for a direct, comprehensive comparison. This document reflects the current state of available information.

Chemical Structures

A clear understanding of the molecular architecture of both compounds is fundamental to interpreting their biological activity.

Bimatoprost:

- IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
- Molecular Formula: C₂₅H₃₇NO₄

- Molecular Weight: 415.57 g/mol

N-Cyclopropyl Bimatoprost:

- IUPAC Name: (Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
- Molecular Formula: C₂₆H₃₇NO₄
- Molecular Weight: 427.58 g/mol

Mechanism of Action

Bimatoprost is a synthetic prostamide, an analog of prostaglandin F_{2α}, that is known to lower intraocular pressure by increasing the outflow of aqueous humor from the eye.[1][2][3] It is generally understood that Bimatoprost acts as a prodrug, being hydrolyzed in vivo to its corresponding free acid, Bimatoprost acid, which is a potent agonist at the prostaglandin FP receptor.[4] The activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the therapeutic effect. **N-Cyclopropyl Bimatoprost** is also classified as a prostaglandin analog, and while it is presumed to act on the FP receptor, specific details regarding its mechanism of action and whether it also functions as a prodrug are not extensively documented in the available literature.[5]

Quantitative In Vitro Potency Data

The following table summarizes the available in vitro potency data for Bimatoprost and its active metabolite, Bimatoprost acid, at the prostaglandin FP receptor. No quantitative in vitro potency data (K_i, EC₅₀, or IC₅₀) for **N-Cyclopropyl Bimatoprost** was identified in the public domain during the literature search for this guide.

Compound	Assay Type	Receptor	Cell Line/Tissue	Parameter	Value (nM)
Bimatoprost	Receptor Binding	Prostaglandin FP	Not Specified	K _i	6310 ± 1650[6]
Functional (Calcium Mobilization)	Cloned Human FP	HEK-293 Cells	EC ₅₀	2940 ± 1663[6]	
Functional (Calcium Mobilization)	Native FP	3T3 Mouse Fibroblasts	EC ₅₀	2200 ± 670[6]	
Functional (PI Turnover)	Cloned Human Ciliary Body FP	Not Specified	EC ₅₀	694 ± 293[1]	
Bimatoprost Acid	Functional (PI Turnover)	Cloned Human Ciliary Body FP	Not Specified	EC ₅₀	5.8 ± 2.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to characterize the potency of prostaglandin analogs.

Prostaglandin FP Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes expressing the prostaglandin FP receptor

- Radioligand (e.g., [^3H]-PGF 2α)
- Test compounds (Bimatoprost, **N-Cyclopropyl Bimatoprost**)
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl $_2$, 1 mM EDTA, pH 7.4)
- Wash Buffer (ice-cold)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter

Procedure:

- **Reaction Setup:** In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC $_{50}$). Calculate the inhibitory constant (K $_i$) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an agonist and stimulate an intracellular signaling cascade, specifically the release of calcium, upon binding to the FP receptor.

Materials:

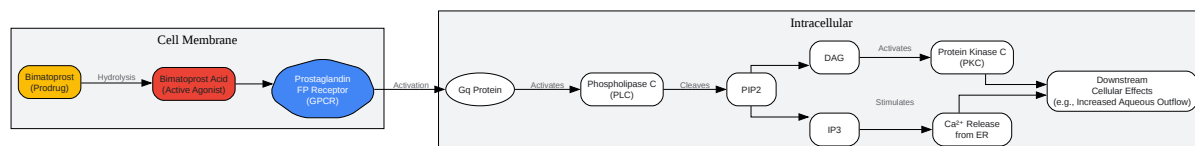
- Host cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Test compounds (Bimatoprost, **N-Cyclopropyl Bimatoprost**)
- Probenecid (to prevent dye leakage)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- **Cell Culture:** Plate the host cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
- **Dye Loading:** Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer, often in the presence of probenecid, for a specified time (e.g., 60 minutes at 37°C).
- **Washing:** Gently wash the cells with assay buffer to remove excess dye.
- **Compound Addition:** Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject varying concentrations of the test compound into the wells.
- **Fluorescence Measurement:** Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
- **Data Analysis:** Determine the maximum fluorescence change for each concentration of the test compound. Plot the response against the compound concentration to determine the half-maximal effective concentration (EC₅₀).

Visualizations

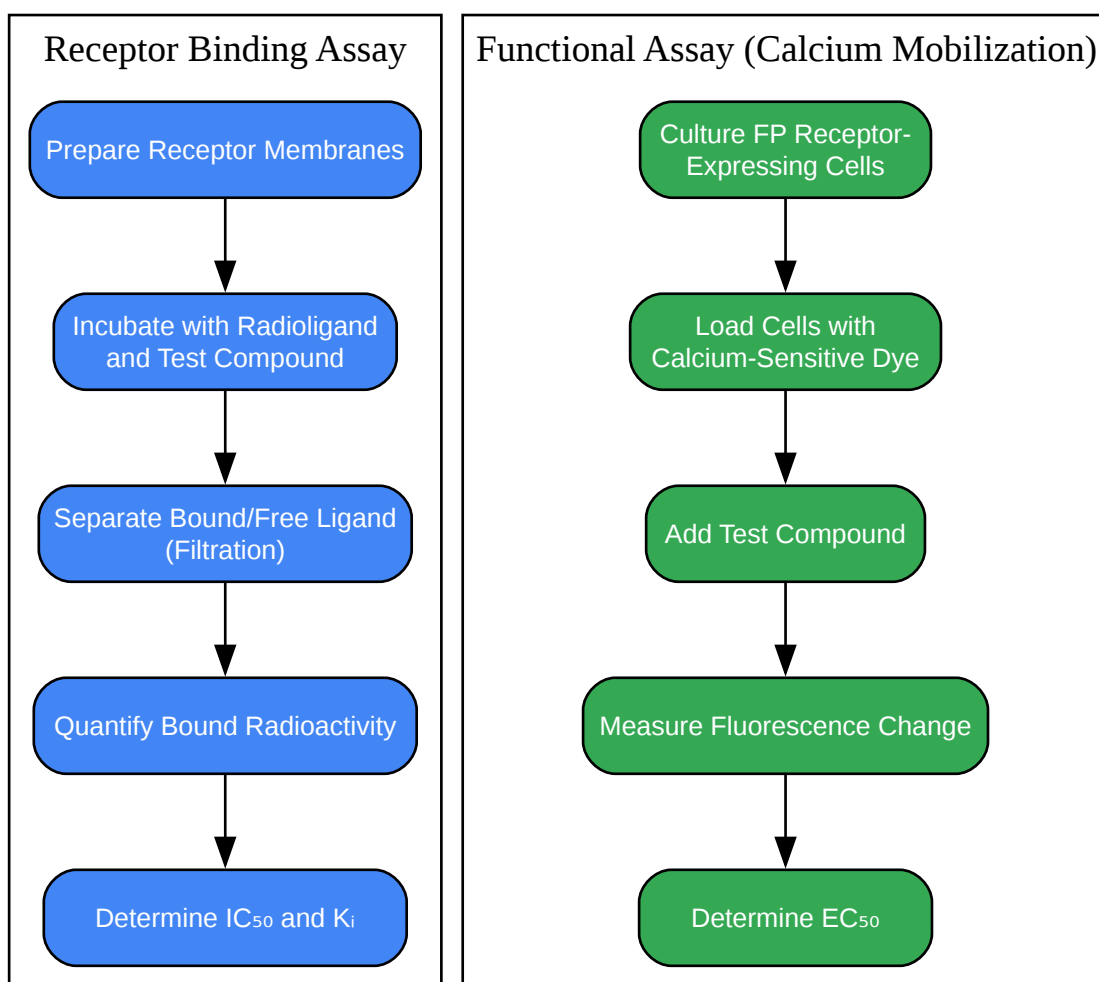
Prostaglandin FP Receptor Signaling Pathway



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Caption: Prostaglandin FP Receptor Signaling Pathway for Bimatoprost.

Experimental Workflow for In Vitro Potency Determination



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Caption: General experimental workflows for in vitro potency assays.

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